![molecular formula C15H20BrNO4S B13685763 Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a Boc-protected amino group, and a thioether linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate typically involves multiple steps One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the desired positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and the Boc-protected amino group can be deprotected under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The thioether linkage provides stability and can participate in various biochemical pathways. The bromine atom can also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Methyl 4-Bromobenzoate: Similar structure but lacks the thioether and Boc-protected amino group.
Methyl 4-(Bromomethyl)benzoate: Contains a bromomethyl group instead of the thioether linkage.
Methyl 4-Bromo-2-Fluorobenzoate: Similar structure with a fluorine atom instead of the thioether linkage.
Uniqueness: The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H20BrNO4S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
methyl 4-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]benzoate |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(19)17-7-8-22-12-9-10(16)5-6-11(12)13(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
InChI Key |
RJWSKEAVNMCOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC1=C(C=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


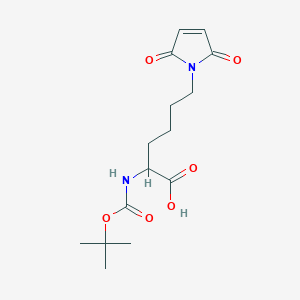
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
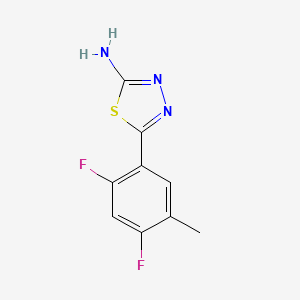
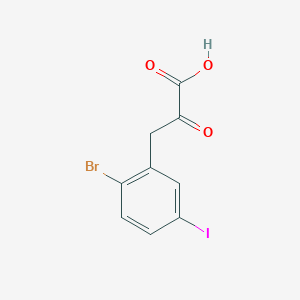


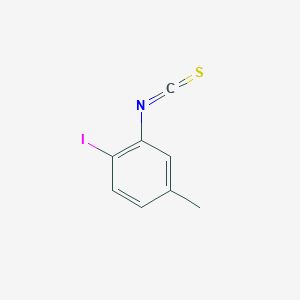

![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)
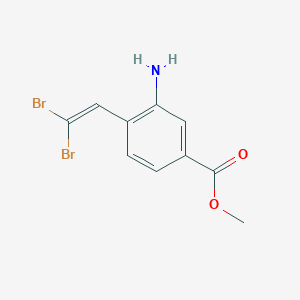
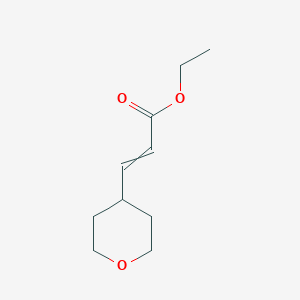

![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
